Chroman-7-ol
Overview
Description
Chroman-7-ol is a chemical compound with the molecular formula C9H10O2 . It is also known by its IUPAC name, chroman-7-ol .
Synthesis Analysis
The synthesis of chroman derivatives, including Chroman-7-ol, has been achieved through various methods. One such method involves a selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis . Another method involves a convergent three-step process that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Molecular Structure Analysis
The molecular structure of Chroman-7-ol consists of a chromanol ring with a side chain . The compound has a molecular weight of 150.18 .
Chemical Reactions Analysis
Chroman derivatives, including Chroman-7-ol, have been synthesized through various chemical reactions. A significant method involves a (4+2) radical annulation approach for the construction of these functional six-membered frameworks via photocatalysis .
Physical And Chemical Properties Analysis
Chroman-7-ol has a molecular weight of 150.18 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a linear formula of C9H10O2 .
Scientific Research Applications
Neurological Research
Chroman-7-ol, specifically S-equol [(S)-3-(4-hydroxyphenyl) chroman-7-ol], is a major metabolite of the soy isoflavone daidzein . It has been found to have a significant impact on cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs . This suggests that Chroman-7-ol could be used in neurological research, particularly in studies related to brain development and function .
Estrogenic Activity
S-equol has estrogenic activity and binds more tightly to estrogen receptor β (ERβ) than to ERα . This property makes Chroman-7-ol a potential candidate for research in endocrinology, particularly in studies related to estrogen receptors and their role in various physiological processes .
Anti-inflammatory Agents
Chroman derivatives, including Chroman-7-ol, have been synthesized and evaluated for their anti-inflammatory activity . This suggests that Chroman-7-ol could be used in pharmaceutical research, particularly in the development of new anti-inflammatory drugs .
Chemical Synthesis
Chroman-7-ol is used in the stereoselective synthesis of chromane derivatives . This process involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This suggests that Chroman-7-ol could be used in chemical research, particularly in the development of new methods for the synthesis of complex organic molecules .
Material Science
Given its chemical properties, Chroman-7-ol could potentially be used in material science research . However, more research is needed in this area to fully understand its potential applications .
Chromatography
Due to its unique chemical structure, Chroman-7-ol could potentially be used in chromatography research . However, more research is needed in this area to fully understand its potential applications .
Future Directions
Chroman derivatives, including Chroman-7-ol, have shown potential in various therapeutic applications due to their diverse biological activities . Future research may focus on determining optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .
Mechanism of Action
Target of Action
Chroman-7-ol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . The primary targets of Chroman-7-ol are the nuclear estrogen receptors (ERs), particularly estrogen receptor β (ERβ), which are expressed in various brain regions .
Mode of Action
Chroman-7-ol interacts with its targets, the estrogen receptors, by binding to them. This binding is more tight for ERβ than for ERα . This interaction results in the augmentation of the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation .
Biochemical Pathways
The action of Chroman-7-ol affects several signaling pathways, including GPR30 and ERs . These pathways play a crucial role in cerebellar development by affecting both neurons and astrocytes .
Pharmacokinetics
The pharmacokinetics of Chroman-7-ol involve its production by intestinal bacteria in response to soy isoflavone intake . Not all humans produce chroman-7-ol
Result of Action
The action of Chroman-7-ol results in several molecular and cellular effects. In neurons, it augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, Chroman-7-ol induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Action Environment
The action, efficacy, and stability of Chroman-7-ol are influenced by environmental factors. For instance, the production of Chroman-7-ol is dependent on the intake of soy isoflavones and the presence of specific intestinal bacteria
properties
IUPAC Name |
3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWVIIOKIWERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481777 | |
Record name | Chroman-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-7-ol | |
CAS RN |
57052-72-9 | |
Record name | Chroman-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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